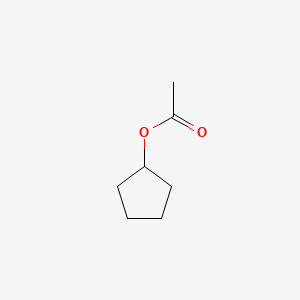

Cyclopentyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(8)9-7-4-2-3-5-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPCLQKFNXUAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239370 | |

| Record name | Cyclopentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-05-1 | |

| Record name | Cycloamyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopentyl Acetate from Cyclopentanol and Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopentyl acetate (B1210297) from cyclopentanol (B49286) and acetic anhydride (B1165640). It covers the underlying chemical principles, detailed experimental protocols, and thorough characterization of the product. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering both theoretical insights and practical guidance.

Introduction

Cyclopentyl acetate is an ester recognized for its characteristic fruity aroma. Beyond its use in the fragrance and flavor industries, it serves as a valuable intermediate in organic synthesis. The esterification of cyclopentanol with acetic anhydride is a common and efficient method for its preparation. This reaction, typically acid-catalyzed, involves the nucleophilic attack of the hydroxyl group of cyclopentanol on the carbonyl carbon of acetic anhydride, leading to the formation of this compound and acetic acid as a byproduct.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from cyclopentanol and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. In the presence of an acid catalyst, the reaction mechanism can be depicted as follows:

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocols

This section details two effective methods for the synthesis of this compound.

Method 1: Tris(pentafluorophenyl)borate (B12749223) Catalyzed Synthesis (High Yield, Mild Conditions)

This method utilizes a highly efficient Lewis acid catalyst, tris(pentafluorophenyl)borate, enabling the reaction to proceed rapidly under mild, solvent-free conditions.[1]

Materials:

-

Cyclopentanol

-

Acetic Anhydride

-

Tris(pentafluorophenyl)borate (B(C₆F₅)₃)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a clean, dry round-bottom flask, add cyclopentanol (1.0 eq).

-

Add tris(pentafluorophenyl)borate (catalytic amount, e.g., 1 mol%).

-

Add acetic anhydride (1.2 eq) to the flask.

-

Stir the reaction mixture at room temperature (20 °C) for approximately 2 minutes.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted acetic anhydride.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Method 2: General Acid-Catalyzed Synthesis (Fischer-Speier Type)

This protocol is a more traditional approach using a strong protic acid as a catalyst.

Materials:

-

Cyclopentanol

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanol (1.0 eq) and acetic anhydride (1.5 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 3-5 mol%) to the mixture while stirring.

-

Heat the reaction mixture to reflux (the temperature will depend on the boiling points of the reactants) for 1-2 hours.

-

Allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acetic anhydride), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude ester by fractional distillation.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Boiling Point | 153-159 °C | [1][2] |

| Density | 0.975-0.98 g/cm³ | [1][2] |

| Refractive Index | 1.432-1.453 | [1][2] |

Reaction Conditions and Yields

| Catalyst | Reactants | Temperature (°C) | Time | Yield (%) | Reference |

| Tris(pentafluorophenyl)borate | Cyclopentanol, Acetic Anhydride | 20 | 2 min | 97 | [1] |

| Sulfonic acid-based cation exchange resin | Cyclopentene (B43876), Acetic Acid | 50-80 | - | High Conversion | [3] |

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will show characteristic signals for the protons on the cyclopentyl ring and the acetyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.1 | m | 1H | CH-O |

| ~2.0 | s | 3H | CH₃-C=O |

| 1.5-1.9 | m | 8H | Cyclopentyl CH₂ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester carbonyl) |

| ~75 | CH-O |

| ~32 | Cyclopentyl CH₂ |

| ~23 | Cyclopentyl CH₂ |

| ~21 | CH₃-C=O |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group of the ester.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1735 | C=O stretch (ester) |

| ~1240 | C-O stretch (ester) |

| 2870-2960 | C-H stretch (alkane) |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from cyclopentanol and acetic anhydride is a robust and well-established transformation in organic chemistry. This guide has provided two detailed protocols, highlighting both a modern, highly efficient catalytic method and a traditional approach. The comprehensive data on the physicochemical properties and spectroscopic characterization of this compound will aid researchers in the successful synthesis, purification, and identification of this compound. The provided workflows and mechanistic insights are intended to facilitate a deeper understanding and practical application of this important esterification reaction in various research and development settings.

References

An In-Depth Technical Guide to the Physicochemical Properties of Cyclopentyl Acetate for Solvent Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl acetate (B1210297) (CAS No. 933-05-1), an ester of cyclopentanol (B49286) and acetic acid, is a colorless liquid with a characteristic fruity, apple-like odor.[1] While traditionally utilized as a flavoring and fragrance agent, its properties as a solvent are of increasing interest within the pharmaceutical and chemical industries.[1][2] Its cyclic structure and ester functionality impart a unique combination of polarity and hydrogen bonding capability, making it a potential alternative to more conventional solvents in various applications, including synthesis and formulation.[1][2] As the pharmaceutical industry moves towards greener and more efficient processes, a thorough understanding of the physicochemical properties of alternative solvents like cyclopentyl acetate is crucial for effective solvent screening and selection.[2]

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound relevant to its application in solvent screening for drug development. It includes tabulated experimental and estimated data, detailed experimental protocols for property determination, and a logical workflow for solvent selection.

Physicochemical Properties of this compound

A precise understanding of a solvent's physicochemical properties is fundamental to predicting its behavior in solubility, crystallization, and reaction kinetics. The following tables summarize the available data for this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [3][4] |

| Molecular Weight | 128.17 g/mol | [3][5] |

| CAS Number | 933-05-1 | [3][5] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, apple-like | [1] |

Table 2: Thermodynamic and Physical Properties of this compound

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Boiling Point | 159 °C (est.) | - | 760 mmHg | [4] |

| Melting Point | Not available | - | - | |

| Density | 0.98 g/cm³ (est.) | 25 | - | [4] |

| Vapor Pressure | 2.55 mmHg (est.) | 25 | - | [4] |

| Flash Point | 43.6 °C (est.) | - | - | [4] |

| Refractive Index | 1.4530 (est.) | 20 | - | [4] |

| Viscosity | ~1.1-1.2 mPa·s (est.) | 25 | - | [6][7] |

| Surface Tension | Not available | - | - |

Table 3: Solubility and Partitioning Properties of this compound

| Property | Value | Temperature (°C) | Source(s) |

| Water Solubility | 1359 mg/L (est.) | 25 | [8] |

| logP (Octanol-Water Partition Coefficient) | 1.721 (est.) | - | [8] |

| Hansen Solubility Parameters (HSP) | Not available | - | |

| Kamlet-Taft Parameters | Not available | - |

Note: Much of the publicly available data for this compound is estimated. For critical applications, experimental determination of these properties is highly recommended.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is paramount for reliable solvent screening. The following are detailed, generalized protocols for determining the key physicochemical properties of liquid solvents like this compound.

Density Determination

Principle: The density of a liquid is its mass per unit volume. A common and straightforward method utilizes a pycnometer or a calibrated graduated cylinder and an analytical balance.

Methodology (Graduated Cylinder):

-

Weigh a clean, dry 10 mL graduated cylinder on an analytical balance and record its mass.

-

Carefully add a known volume of this compound (e.g., 5 mL) to the graduated cylinder.

-

Record the exact volume, reading the bottom of the meniscus.

-

Weigh the graduated cylinder with the this compound and record the total mass.

-

Calculate the mass of the solvent by subtracting the mass of the empty cylinder.

-

Calculate the density by dividing the mass of the solvent by its volume (g/mL).

-

Repeat the measurement at a controlled temperature (e.g., 25°C) for consistency.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point method is suitable.

Methodology (Micro-Boiling Point):

-

Place a small volume (approx. 0.5-1 mL) of this compound into a small test tube.

-

Invert a sealed-end capillary tube and place it, open-end down, into the test tube.

-

Attach the test tube to a thermometer with a rubber band or wire.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.

-

Heat the bath gently and observe the capillary tube. A slow, steady stream of bubbles will emerge as the liquid boils.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Viscosity Measurement

Principle: Viscosity is a measure of a fluid's resistance to flow. It can be determined using various types of viscometers, with the Ubbelohde or Cannon-Fenske capillary viscometers being common for Newtonian fluids.

Methodology (Capillary Viscometer):

-

Clean and dry the viscometer thoroughly.

-

Introduce a precise volume of this compound into the viscometer.

-

Place the viscometer in a constant temperature water bath until the sample reaches thermal equilibrium.

-

Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

The kinematic viscosity is calculated using the viscometer's calibration constant and the measured flow time.

-

The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Surface Tension Measurement

Principle: Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The Du Noüy ring method or the pendant drop method are common techniques for its measurement.

Methodology (Du Noüy Ring Method):

-

A platinum-iridium ring is suspended from a torsion balance.

-

The ring is immersed in the this compound sample.

-

The force required to pull the ring from the liquid surface is measured.

-

This force is directly related to the surface tension of the liquid. The instrument software typically calculates the surface tension, applying necessary correction factors.

Flash Point Determination

Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. Closed-cup testers, such as the Pensky-Martens apparatus, are commonly used for accurate determination.

Methodology (Pensky-Martens Closed-Cup):

-

A sample of this compound is placed in the test cup.

-

The cup is heated at a slow, constant rate with continuous stirring.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite with a brief flash.

Refractive Index Measurement

Principle: The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property and can be used to assess purity. An Abbe refractometer is the standard instrument for this measurement.

Methodology (Abbe Refractometer):

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Apply a few drops of this compound to the prism surface.

-

Close the prisms and allow the sample to reach the temperature of the instrument, which is typically controlled by a water bath.

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index directly from the instrument's scale.

Water Solubility Determination

Principle: The solubility of a substance in a solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of distilled water in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the undissolved portion to settle.

-

Carefully extract a known volume of the aqueous phase, ensuring no undissolved ester is transferred.

-

Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique (e.g., gas chromatography, HPLC).

-

The solubility is reported as mass per unit volume (e.g., g/L or mg/mL).

Solvent Screening Workflow

The selection of an appropriate solvent is a critical step in drug development, impacting crystallization, purification, and formulation. A systematic solvent screening workflow allows for the efficient identification of optimal solvents based on a combination of physicochemical properties, safety, and process considerations.

Caption: A logical workflow for solvent screening in drug development.

This workflow begins by defining the specific requirements of the process (e.g., desired solubility profile for crystallization). An initial broad screening of potential solvents, including this compound, is conducted using available databases and literature. This is followed by a multi-faceted analysis covering:

-

Physicochemical Properties: Basic properties like boiling point, density, and viscosity are considered for process feasibility (e.g., ease of removal, mass transfer).

-

Solubility Parameters: Hansen and Kamlet-Taft parameters are crucial for predicting the solubility of the drug substance in the solvent. A close match in these parameters between the solute and solvent often indicates good solubility.

-

Safety and Environmental Assessment: Environmental, Health, and Safety (EHS) data are reviewed to eliminate toxic or environmentally harmful solvents early in the process.

Based on this analysis, a shortlist of promising candidates is generated for experimental validation. This involves laboratory studies to confirm solubility, assess impact on crystal form (polymorphism), and evaluate impurity rejection. The best-performing solvent(s) then proceed to process optimization studies, leading to the final solvent selection.

Conclusion

This compound presents an interesting profile for consideration in solvent screening due to its unique cyclic ester structure. This guide provides a foundational understanding of its physicochemical properties and the experimental methodologies required for their accurate determination. While a complete experimental dataset for crucial solvent selection parameters like Hansen and Kamlet-Taft values is not yet publicly available, the provided workflow offers a systematic approach for researchers to evaluate this compound and other novel solvents for their specific applications in pharmaceutical development. As the need for diverse and green solvent options grows, a thorough characterization of such compounds will be invaluable to the scientific community.

References

- 1. Hansen Solubility Parameters | Wolfram Data Repository [datarepository.wolframcloud.com]

- 2. CN108821971A - A kind of this compound synthesis technology - Google Patents [patents.google.com]

- 3. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]

- 4. lookchem.com [lookchem.com]

- 5. Cyclopentanol, acetate | C7H12O2 | CID 70273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WTT- Under Construction Page [wtt-pro.nist.gov]

- 7. cnfusers.cornell.edu [cnfusers.cornell.edu]

- 8. This compound, 933-05-1 [thegoodscentscompany.com]

Navigating the Safety Profile of Cyclopentyl Acetate (CAS 933-05-1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclopentyl acetate (B1210297), a colorless liquid with a characteristic fruity aroma, finds application as a flavoring agent and a solvent in various industrial processes. A thorough understanding of its safety profile is paramount for ensuring safe handling and mitigating potential risks in research and development settings. This technical guide provides a comprehensive overview of the safety data for Cyclopentyl acetate (CAS 933-05-1), drawing from available Safety Data Sheets (SDS) and scientific resources.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The table below summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [3] |

| Boiling Point | 159 °C at 760 mmHg (estimated) 52 - 53 °C at 15.99 mmHg | [4] |

| Flash Point | 43.6 °C (110.5 °F) - Closed Cup (estimated) | [1][4] |

| Density | 0.952 - 0.98 g/cm³ | [1][2] |

| Vapor Pressure | 2.55 mmHg at 25 °C (estimated) | [1] |

| Refractive Index | 1.44 - 1.453 (estimated) | [1][2] |

| logP (o/w) | 1.40 - 1.721 (estimated) | [4] |

| Water Solubility | 1359 mg/L at 25 °C (estimated) | [4] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. However, the GHS classification for this compound appears inconsistent across various suppliers.

Some sources classify it as not a hazardous substance or mixture . This would imply that it does not meet the criteria for any of the GHS hazard classes.

Conversely, its reported flash point of 43.6 °C would classify it as a Flammable Liquid, Category 3 according to GHS criteria (Flash point ≥ 23 °C and ≤ 60 °C)[5][6][7][8][9]. This classification necessitates specific precautionary measures regarding heat, sparks, and open flames.

Given this discrepancy, a conservative approach is recommended, treating this compound as a flammable liquid. The following diagram illustrates the GHS classification pathway for flammable liquids.

Section 3: Toxicological Information

Detailed toxicological data for this compound is limited. Most safety data sheets indicate that the toxicological properties have not been thoroughly investigated. In the absence of specific data, information from analogous compounds can provide valuable insights into potential hazards. Esters, in general, are known to be readily hydrolyzed in the body to their corresponding alcohols and carboxylic acids.

Acute Toxicity:

-

Oral: No specific LD50 data is available. For structurally similar esters, acute oral toxicity is generally low.

-

Dermal: No specific LD50 data is available.

-

Inhalation: No specific LC50 data is available.

Skin Corrosion/Irritation: May cause mild skin irritation upon prolonged or repeated contact.

Serious Eye Damage/Irritation: May cause eye irritation.

Respiratory or Skin Sensitization: No data is available to suggest that this compound is a skin or respiratory sensitizer.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no data available to indicate that this compound is mutagenic, carcinogenic, or a reproductive toxin.

Section 4: Ecological Information

-

Toxicity to aquatic life: No quantitative data (e.g., LC50 for fish, EC50 for daphnia) is available[2].

-

Persistence and Degradability: Esters are generally considered to be readily biodegradable.

-

Bioaccumulative Potential: The estimated logP (o/w) of 1.40 - 1.721 suggests a low potential for bioaccumulation[4].

-

Mobility in Soil: No data is available.

Section 5: Experimental Protocols

The physical and chemical properties listed in this guide are determined using standardized experimental protocols. The following provides an overview of the methodologies that would be employed.

Boiling Point Determination (OECD Guideline 103): The boiling point is determined by methods such as the ebulliometer, dynamic method, or distillation method[10][11][12]. The principle involves heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure. The dynamic method, for instance, involves measuring the vapor pressure at different temperatures and extrapolating to the pressure of 101.3 kPa.

Flash Point Determination (ASTM D56, ASTM D93): The flash point is determined using a closed-cup apparatus, such as the Tag Closed Cup (ASTM D56) or Pensky-Martens Closed Cup (ASTM D93)[13][14][15][16]. A sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

The workflow for a typical closed-cup flash point measurement is depicted below.

Section 6: Safe Handling and Emergency Procedures

Based on the available data, particularly its flammability, the following handling and emergency procedures are recommended.

Personal Protective Equipment (PPE): The selection of appropriate PPE is crucial to minimize exposure. The following decision pathway can guide the selection process.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Carbon oxides may be released upon combustion.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Contain spillage, and then collect with a non-combustible absorbent material, (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.

Conclusion

While this compound (CAS 933-05-1) is not classified as a highly hazardous substance by some suppliers, its flammability warrants careful handling and adherence to safety protocols. The lack of comprehensive toxicological and ecological data underscores the need for a cautious approach, particularly in research and development where exposure scenarios may be less defined. By following the guidance outlined in this technical document, researchers, scientists, and drug development professionals can work safely with this compound, minimizing risks and ensuring a secure laboratory environment.

References

- 1. Cas 933-05-1,this compound | lookchem [lookchem.com]

- 2. This compound|933-05-1 - MOLBASE Encyclopedia [m.molbase.com]

- 3. Cyclopentanol, acetate | C7H12O2 | CID 70273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 933-05-1 [thegoodscentscompany.com]

- 5. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]

- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 7. compliancexl.com [compliancexl.com]

- 8. Flammable liquid - Wikipedia [en.wikipedia.org]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. lcslaboratory.com [lcslaboratory.com]

- 13. store.astm.org [store.astm.org]

- 14. lcslaboratory.com [lcslaboratory.com]

- 15. delltech.com [delltech.com]

- 16. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopic Data of Cyclopentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for cyclopentyl acetate (B1210297). This document details the experimental protocols for acquiring high-quality NMR spectra and presents the spectral data in a clear, tabulated format for easy reference and comparison. Furthermore, logical relationships in spectral assignments are illustrated using a custom-generated diagram.

Introduction to Cyclopentyl Acetate and NMR Spectroscopy

This compound (C₇H₁₂O₂) is an ester known for its characteristic fruity odor. In the context of chemical research and drug development, the precise structural elucidation of such organic molecules is paramount. NMR spectroscopy stands as a powerful analytical technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide serves as a practical resource for researchers utilizing NMR spectroscopy for the identification and characterization of this compound and related chemical entities.

Experimental Protocols

The acquisition of high-resolution NMR spectra is fundamental to accurate structural analysis. The following section outlines a detailed methodology for the preparation of a this compound sample and the setup of the NMR spectrometer.

Sample Preparation

Proper sample preparation is critical to obtain high-quality NMR spectra. The following steps ensure a homogenous and clean sample:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Ensure the liquid column height is between 4-5 cm.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, for routine analysis, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) can be used for calibration.

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra using a modern NMR spectrometer:

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency energy.

-

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8 to 16 for a sample of this concentration).

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum and improve signal-to-noise. A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is transformed into a frequency-domain spectrum using a Fourier transform. This is followed by phase correction, baseline correction, and referencing of the chemical shift scale.

Spectroscopic Data Presentation

The ¹H and ¹³C NMR data for this compound are summarized in the tables below. The data has been compiled from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Data of this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 5.15 | Quintet | 1H | H-1 |

| b | 1.99 | Singlet | 3H | H-7 |

| c | 1.83 - 1.69 | Multiplet | 2H | H-2, H-5 (axial) |

| d | 1.65 - 1.50 | Multiplet | 6H | H-2, H-5 (equatorial) & H-3, H-4 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data of this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 171.09 | C-6 (C=O) |

| 2 | 77.10 | C-1 |

| 3 | 32.88 | C-2, C-5 |

| 4 | 23.77 | C-3, C-4 |

| 5 | 21.32 | C-7 (CH₃) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Structural Assignment and Logical Relationships

The assignment of the NMR signals to the corresponding nuclei in the this compound molecule is based on established principles of chemical shifts, spin-spin coupling, and signal integration. The following diagram illustrates the logical workflow for these assignments.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Cyclopentyl Acetate

Introduction

Cyclopentyl acetate (B1210297) (C7H12O2), also known as acetic acid cyclopentyl ester, is an organic compound with applications as a solvent and in the formulation of fragrances.[1][2][3] Its chemical structure consists of a cyclopentyl group attached to an acetate moiety. For quality control, chemical identification, and structural elucidation in research and industrial settings, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques. This guide provides a detailed overview of the principles, experimental protocols, and data interpretation for the analysis of cyclopentyl acetate using these methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its vibrational modes, resulting in a unique spectral fingerprint.

Experimental Protocol: FT-IR Analysis of Liquid Samples

Two primary methods are employed for the analysis of neat liquid samples like this compound: Attenuated Total Reflectance (ATR) and the liquid cell transmission method.[4][5]

Method 1: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Setup : Begin by running a background spectrum on the clean ATR crystal (e.g., diamond or germanium).[4] This accounts for any ambient atmospheric interference (like CO2 and water vapor). The typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[4]

-

Sample Application : Place a single drop of this compound directly onto the surface of the ATR crystal. Ensure the crystal is fully covered.[5][6]

-

Data Acquisition : Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[5] Acquire the spectrum by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4]

-

Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.[4]

Method 2: Transmission Spectroscopy using a Liquid Cell

-

Cell Preparation : Assemble a liquid transmission cell using two polished infrared-transparent salt plates (e.g., NaCl or KBr).[5][6]

-

Sample Loading : Place a drop of this compound onto the face of one plate. Place the second plate on top to create a thin liquid film between them.[6]

-

Instrument Setup : Place the assembled cell into the spectrometer's sample holder. A background scan should be performed with an empty, clean cell.

-

Data Acquisition : Acquire the sample spectrum, co-adding multiple scans to enhance spectral quality.

-

Cleaning : Disassemble the cell and clean the salt plates thoroughly with a dry, volatile solvent like isopropanol. Avoid using water as it will dissolve the plates.[6]

Data Presentation: Characteristic FT-IR Peaks for this compound

The FT-IR spectrum of this compound is characterized by prominent absorption bands corresponding to its ester functional group and aliphatic ring structure.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 2960-2870 | C-H Stretch | Cyclopentyl (CH₂) | Strong |

| 1750-1735 | C=O Stretch | Ester (Carbonyl) | Very Strong |

| 1470-1450 | C-H Bend | Cyclopentyl (CH₂) | Medium |

| 1260-1230 | C-O Stretch | Ester (Acyl-Oxygen) | Strong |

| 1050-1030 | C-O Stretch | Ester (Alkyl-Oxygen) | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For volatile compounds like this compound, it is commonly coupled with Gas Chromatography (GC-MS) for separation and identification. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

Experimental Protocol: GC-MS Analysis

This protocol outlines a typical method for analyzing a neat or diluted sample of this compound.[7][8]

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate if necessary. For headspace analysis, a known amount of the sample is placed in a sealed vial and heated.[7]

-

Instrument Setup :

-

Gas Chromatograph (GC) :

-

Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

-

Inlet Temperature : Set to a temperature that ensures rapid volatilization, typically 250°C.[8]

-

Carrier Gas : Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[8]

-

Oven Program : A temperature ramp is used to separate components. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250°C.

-

-

Mass Spectrometer (MS) :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 300.

-

Ion Source Temperature : Typically 230°C.

-

-

-

Injection : Inject a small volume (e.g., 1 µL) of the sample into the GC inlet using a split or splitless injection mode.[8]

-

Data Acquisition and Analysis : The GC separates the components of the sample, and the MS records the mass spectrum of the eluting compounds. The resulting spectrum is compared against spectral libraries (e.g., NIST) for identification.[9]

Data Presentation: Key Mass Spectrum Fragments of this compound

The molecular weight of this compound is 128.17 g/mol .[1][10] The mass spectrum shows a low-intensity molecular ion peak (M⁺) at m/z 128, with several characteristic fragment ions. The base peak is observed at m/z 68.

| m/z | Proposed Fragment Ion | Formula | Relative Abundance |

| 128 | Molecular Ion | [C₇H₁₂O₂]⁺• | Low |

| 85 | Loss of Acetyl Radical | [C₅H₉O]⁺ | Medium |

| 69 | Cyclopentyl Cation | [C₅H₉]⁺ | High |

| 68 | Cyclopentene Radical Cation | [C₅H₈]⁺• | Very High (Base Peak) |

| 43 | Acetyl Cation | [CH₃CO]⁺ | Very High |

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the comprehensive workflow for the analysis of this compound, from sample handling to final data interpretation for both FT-IR and Mass Spectrometry.

Mass Spectrometry Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 128) in an EI-MS source is dominated by several key pathways, including alpha-cleavage and rearrangement reactions.

References

- 1. Cyclopentanol, acetate [webbook.nist.gov]

- 2. Cyclopentanol, acetate | C7H12O2 | CID 70273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|933-05-1|lookchem [lookchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

A Technical Guide to the Synthesis and Applications of Cyclopentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of cyclopentyl acetate (B1210297), a versatile ester with significant applications across various industries. It details its synthesis through different catalytic methods, explores its primary uses, and presents relevant quantitative data and experimental protocols to support further research and development.

Introduction

Cyclopentyl acetate (CAS No. 933-05-1) is a colorless liquid ester recognized for its characteristic fruity and floral aroma, often reminiscent of apple and ylang-ylang.[1][2] As an important organic solvent and a key fragrance component, it finds extensive use in the formulation of perfumes, cosmetics, and a variety of household products.[2][3] Furthermore, its role as a chemical intermediate is gaining attention, particularly in the synthesis of more complex molecules for the pharmaceutical industry.[4][5] This guide serves as a technical resource, consolidating key information on its synthesis and diverse applications.

Synthesis of this compound

The primary route for synthesizing this compound is the Fischer esterification of cyclopentanol (B49286) with acetic acid or its derivatives, such as acetic anhydride, in the presence of an acid catalyst.[6][7] The reaction is a reversible equilibrium, and various strategies are employed to drive it towards the product side, including the use of excess reactants or removal of water.

Catalytic Methods

Several types of catalysts can be employed to facilitate the esterification process:

-

Homogeneous Acid Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective and commonly used.[8][9] They operate in the same phase as the reactants, leading to high reaction rates.

-

Heterogeneous Solid Acid Catalysts: To overcome the separation and corrosion issues associated with homogeneous catalysts, solid acid catalysts are widely used. These include:

-

Ion-Exchange Resins: Sulfonic acid-based cation exchange resins (e.g., D005, DNW, Amberlyst-15) have demonstrated high conversion rates and selectivity under mild conditions.[3][9][10]

-

Clays (B1170129): Natural montmorillonite (B579905) clays have been shown to effectively catalyze the esterification of cyclopentanol with acetic acid.[11]

-

Sulfated Zirconia: This is another solid superacid catalyst that shows high activity in esterification reactions.[9]

-

Data on Synthesis of this compound

The efficiency of this compound synthesis is highly dependent on the chosen method and reaction parameters. The following table summarizes quantitative data from various catalytic systems.

| Starting Materials | Catalyst | Molar Ratio (Cyclopentene/Acid) | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Reference |

| Cyclopentene (B43876), Acetic Acid | D005 Resin | 1:2.2 | 65 | 0.25 | 99.09 (Total) | 99 (Total) | [3] |

| Cyclopentene, Acetic Acid | DNW Resin | 1:2 | 60 | 0.1 | 98.8 (Total) | 98.7 (Total) | [3] |

| Cyclopentanol, Acetic Acid | Montmorillonite Clay | 1:10 | 116 (Reflux) | Ambient | 92 (Yield) | - | [11] |

Experimental Protocols

Protocol 1: Synthesis via Solid Acid Resin Catalyst

This protocol is based on a continuous process involving a fixed-bed reactor followed by a catalytic distillation tower, as described in patent literature.[3]

1. Reaction Setup:

- A fixed-bed reactor is packed with a sulfonic acid type cation exchange resin catalyst (e.g., D005).[3]

- The reactor is connected to a catalytic distillation tower for continuous separation and further reaction.

2. Procedure:

- A mixture of cyclopentene and acetic acid (e.g., molar ratio of 1:2.2) is prepared and pre-mixed.[3]

- The reactant mixture is continuously fed into the fixed-bed reactor.

- The reaction is maintained at a temperature of 60-80°C and a pressure of 0.1-0.3 MPa.[3] The space velocity is controlled (e.g., 1.1 h⁻¹).[3]

- The effluent from the reactor, containing this compound, unreacted starting materials, and byproducts, is fed into a catalytic distillation tower.

- In the tower, the esterification continues, driving the conversion of cyclopentene to near completion.

- Unreacted cyclopentene is separated and discharged from the top of the tower.[3]

- The final product, a mixture of this compound and acetic acid, is collected from the bottom of the tower for further purification.[3]

Protocol 2: Synthesis using Clay Catalyst

This protocol describes a batch synthesis process using a natural clay catalyst.[11]

1. Reaction Setup:

- A 50 ml two-necked round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

2. Procedure:

- Add cyclopentanol (5 mmol, 0.43 g) and glacial acetic acid (50 mmol, 3 g) to the flask.[11]

- Add the natural montmorillonite clay catalyst (0.1 g).[11]

- Heat the mixture to reflux temperature (116°C) with constant stirring.[11]

- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.

3. Work-up and Purification:

- Add ethyl acetate (10 ml) to the mixture and filter to remove the catalyst.[11]

- Transfer the filtrate to a separatory funnel and wash it three times with a saturated sodium bicarbonate (NaHCO₃) solution (3 x 10 ml) to neutralize excess acetic acid.[11]

- Wash the organic layer with water (2 x 10 ml).[11]

- Dry the organic layer over anhydrous sodium sulfate.

- Evaporate the solvent using a rotary evaporator to obtain the pure this compound product.[11]

Synthesis and Purification Workflow

The diagram below illustrates a generalized workflow for the synthesis of this compound via Fischer esterification, followed by a standard purification process.

Applications of this compound

This compound's utility spans several key industrial sectors due to its favorable physical and chemical properties.

Fragrance and Perfumery

The primary application of this compound is in the fragrance industry.[12] It possesses a pleasant, fruity, and floral scent profile, making it a valuable component in fine perfumes, soaps, shampoos, detergents, and other household products.[1] Its chemical stability in various media gives it an advantage over some natural oils like ylang-ylang, which it can effectively mimic or complement.[1]

Solvents

This compound serves as an effective organic solvent. It is used in the manufacturing of lacquers, varnishes, and paints.[2] As environmental regulations become more stringent, acetate solvents are increasingly seen as replacements for more hazardous solvents like ketones and aromatic hydrocarbons.[3] Its properties are comparable to other eco-friendly ether solvents like cyclopentyl methyl ether (CPME), which is noted for its high boiling point, hydrophobicity, and stability.[13][14]

Chemical Intermediate

This compound is a valuable intermediate in organic synthesis. For instance, it is a precursor in one of the preparation methods for cyclopentanol.[4] In the broader context of drug development, chemical intermediates are the essential building blocks for creating Active Pharmaceutical Ingredients (APIs).[5][15] The quality and purity of intermediates like this compound are critical as they directly influence the safety and efficacy of the final drug product.[16] While not a direct API precursor in many known drugs, its structural motif is relevant, and it serves as a starting point for synthesizing more complex cyclopentane (B165970) derivatives.[17]

Applications Overview

The following diagram illustrates the primary application areas stemming from the core compound, this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 933-05-1 | [2][18] |

| Molecular Formula | C₇H₁₂O₂ | [2][18] |

| Molecular Weight | 128.17 g/mol | [18] |

| Boiling Point | 159-197.6 °C | [2][18] |

| Flash Point | 43.6 °C | [2][18] |

| Density | ~0.95-0.98 g/cm³ | [2][18] |

| Appearance | Colorless Liquid | [2] |

| Odor | Fruity, apple-like, floral | [2] |

| Vapor Pressure | 2.55 mmHg @ 25°C | [2][18] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [19] |

References

- 1. DE2729121C3 - Use of cyclopentane derivatives as fragrances and new cyclopentane derivatives - Google Patents [patents.google.com]

- 2. Cas 933-05-1,this compound | lookchem [lookchem.com]

- 3. CN108821971A - A kind of this compound synthesis technology - Google Patents [patents.google.com]

- 4. Method for preparing cyclopentanol from cyclopentene - Eureka | Patsnap [eureka.patsnap.com]

- 5. mlunias.com [mlunias.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. researchgate.net [researchgate.net]

- 11. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]

- 12. Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new solvent for green chemistry [manufacturingchemist.com]

- 15. evobiosystems.com [evobiosystems.com]

- 16. scllifesciences.com [scllifesciences.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound|933-05-1|lookchem [lookchem.com]

- 19. This compound, 933-05-1 [thegoodscentscompany.com]

An In-depth Technical Guide to Cyclopentyl Acetate: Molecular Weight and Chemical Formula

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing essential chemical and physical data for cyclopentyl acetate (B1210297). The information is presented to facilitate easy integration into research and development workflows.

Core Chemical Properties

Cyclopentyl acetate is an ester with the IUPAC name this compound. It is also known by synonyms such as acetic acid cyclopentyl ester and cyclopentanol (B49286) acetate. This compound's fundamental properties, its chemical formula and molecular weight, are crucial for stoichiometric calculations, analytical method development, and chemical synthesis.

The chemical formula for this compound is C7H12O2.[1][2][3][4][5] This formula indicates that each molecule of this compound contains 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.

The molecular weight of this compound is approximately 128.17 g/mol .[2][3][4][6][7] More precise measurements report the molecular weight as 128.171 g/mol and 128.169 g/mol .[1][5] These values are derived from the sum of the atomic weights of its constituent atoms.

Quantitative Data Summary

For clarity and comparative purposes, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Source |

| Chemical Formula | C7H12O2 | [1][2][3][4][5] |

| Molecular Weight | 128.17 g/mol | [2][3][4][6][7] |

| 128.171 g/mol | [1] | |

| 128.169 g/mol | [5] | |

| Exact Mass | 128.083729621 Da | [1][6] |

| Density | 0.98 g/cm³ | [1] |

| Boiling Point | 159 °C at 760 mmHg | [1] |

| Flash Point | 43.6 °C | [1] |

Experimental Protocols

The determination of the molecular weight and chemical formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry for Molecular Weight and Formula Determination:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: The sample is introduced into a mass spectrometer and ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement.

-

Data Interpretation: The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. The exact mass obtained from HRMS can be used to determine the elemental composition, thus confirming the chemical formula.

Elemental Analysis for Chemical Formula Verification:

-

Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.

-

Gas Separation: The combustion products (CO2, H2O, etc.) are passed through a series of absorbent traps or a gas chromatography column to separate them.

-

Quantification: The amount of each combustion product is measured.

-

Calculation: From the masses of the combustion products, the mass percentages of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is typically determined by difference. These percentages are then used to derive the empirical formula, which can be compared with the proposed chemical formula.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's identity to its fundamental chemical properties.

Caption: Logical relationship between this compound, its formula, and molecular weight.

References

- 1. This compound|933-05-1|lookchem [lookchem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 933-05-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 933-05-1 [chemicalbook.com]

- 5. This compound|933-05-1 - MOLBASE Encyclopedia [m.molbase.com]

- 6. Cyclopentanol, acetate | C7H12O2 | CID 70273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

Cyclopentyl Acetate: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentyl acetate (B1210297), a colorless liquid with a characteristic fruity odor, is generally characterized by its good solubility in a wide array of organic solvents. Based on the principle of "like dissolves like," this ester is expected to be miscible with many common polar and moderately polar organic solvents. Its solubility in non-polar solvents is more variable. This guide presents qualitative solubility predictions, detailed experimental protocols for solubility determination, and visual representations of key concepts to aid researchers in their work with cyclopentyl acetate.

Predicted Solubility of this compound

The solubility of a solute in a solvent is governed by the intermolecular forces between the two substances. This compound possesses a polar ester group capable of dipole-dipole interactions and hydrogen bond acceptance, as well as a non-polar cyclopentyl ring which contributes to van der Waals forces. Consequently, its solubility is highest in solvents with similar characteristics.

Based on these principles and the known properties of similar esters, the solubility of this compound can be qualitatively categorized as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The hydroxyl group in alcohols can act as a hydrogen bond donor to the carbonyl oxygen of the ester, and the alkyl chains have similar non-polar characteristics. |

| Ketones | Acetone | Miscible | Ketones share the polar carbonyl group with esters, leading to favorable dipole-dipole interactions. |

| Ethers | Diethyl Ether | Miscible | Ethers are relatively polar and can engage in dipole-dipole interactions with the ester group. |

| Esters | Ethyl Acetate | Miscible | As both are esters, their intermolecular forces are very similar, leading to high mutual solubility. |

| Halogenated Solvents | Dichloromethane | Miscible | Dichloromethane is a polar aprotic solvent capable of dissolving many organic compounds, including esters. |

| Aromatic Hydrocarbons | Toluene (B28343) | Soluble to Miscible | The non-polar aromatic ring of toluene can interact with the cyclopentyl ring of the acetate, while some dipole-induced dipole interactions are also possible. |

| Aliphatic Hydrocarbons | Hexane | Sparingly Soluble to Soluble | As non-polar solvents, hydrocarbons will primarily interact with the non-polar cyclopentyl group. The polar ester group limits miscibility. |

| Water | Sparingly Soluble | An estimated water solubility is approximately 1359 mg/L at 25 °C.[1][2] The polar ester group allows for some hydrogen bonding with water, but the non-polar cyclopentyl ring limits overall solubility. |

Experimental Protocol for Determining Miscibility

For a definitive understanding of the solubility of this compound in a specific solvent, experimental determination is recommended. The following protocol provides a straightforward method for qualitatively assessing miscibility.

Objective: To determine if this compound is miscible with a given organic solvent at ambient temperature.

Materials:

-

This compound (high purity)

-

Test solvents (high purity): Methanol, Ethanol, Acetone, Diethyl Ether, Ethyl Acetate, Dichloromethane, Toluene, Hexane

-

Dry, clean test tubes with stoppers

-

Graduated pipettes or cylinders (10 mL)

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid contamination.

-

Initial Mixture: In a test tube, add 5 mL of the test solvent.

-

Addition of Solute: To the same test tube, add 5 mL of this compound.

-

Mixing: Stopper the test tube and invert it gently several times. For a more thorough mixing, use a vortex mixer for 30 seconds.

-

Observation: Allow the mixture to stand for at least 5 minutes and observe the contents.

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible or Partially Soluble: Two distinct liquid layers are visible, or the solution appears cloudy or hazy.

-

-

Confirmation (Optional): If immiscibility is observed, gently shake the tube again and observe if the layers readily separate.

-

Record Results: Document the observations for each solvent tested.

This method is a modification of the general principles for determining the miscibility of liquids and can be adapted for various solvent-solute combinations.

Visualizing Experimental Workflow and Solvent Classification

To further clarify the experimental process and the classification of solvents, the following diagrams are provided.

Caption: Workflow for Determining the Miscibility of this compound.

Caption: Predicted Solubility of this compound in Different Solvent Classes.

Conclusion

This compound is a versatile organic solvent and chemical intermediate with favorable solubility in a wide range of common organic solvents. For most practical applications in research and development, it can be considered miscible with alcohols, ketones, ethers, esters, and halogenated solvents. Its solubility in aromatic and aliphatic hydrocarbons is more limited. The provided experimental protocol offers a reliable method for confirming the miscibility of this compound in any specific solvent of interest. This technical guide serves as a valuable resource for scientists and professionals working with this compound, enabling informed decisions in experimental design and formulation development.

References

A Technical Guide to the Vapor Pressure and Boiling Point of Cyclopentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the vapor pressure and boiling point of cyclopentyl acetate (B1210297) at various pressures. Understanding these fundamental physical properties is crucial for a wide range of applications, including process design, safety assessments, and formulation development in the pharmaceutical and chemical industries. This document summarizes available data, outlines experimental protocols for measurement, and illustrates the core physical relationships.

Vapor Pressure and Boiling Point Data

The relationship between temperature and vapor pressure is critical for defining the boiling point of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The normal boiling point is the boiling point at a pressure of 760 mmHg. At pressures lower than atmospheric pressure, the boiling point of a substance is lower.

Quantitative data for the vapor pressure and boiling point of cyclopentyl acetate are summarized in the table below. The available experimental data is limited, but these points provide key benchmarks.

| Temperature (°C) | Temperature (K) | Pressure (mmHg) | Pressure (kPa) | Data Type |

| 159.03 | 432.18 | 760.0 | 101.325 | Normal Boiling Point (estimated)[1] |

| 52-53 | 325.15-326.15 | 12.0 | 1.60 | Boiling Point |

| 25.00 | 298.15 | 2.552 | 0.340 | Vapor Pressure (estimated)[1] |

Theoretical Framework: The Clausius-Clapeyron Relation

For practical applications over a small temperature range, the integrated form is often used:

Where:

-

P1 and P2 are the vapor pressures at temperatures T1 and T2, respectively.

-

ΔH_vap is the enthalpy of vaporization.

-

R is the ideal gas constant.

-

T1 and T2 are the absolute temperatures in Kelvin.

This relationship highlights that a plot of ln(P) versus 1/T should yield a nearly straight line, a useful tool for interpolating and extrapolating vapor pressure data.

Experimental Protocols

The determination of vapor pressure and boiling points is a fundamental experimental procedure in physical chemistry. The methods employed are designed to measure the pressure of a vapor in thermodynamic equilibrium with its liquid phase at different temperatures.

Ebulliometry (Boiling Point Method)

Ebulliometry is a primary method for obtaining accurate vapor pressure data, particularly in the range of 3–300 kPa.[2] The core principle is that a liquid boils when its vapor pressure equals the external pressure.[2]

Methodology:

-

Apparatus Setup: An ebulliometer is connected to a pressure control system (e.g., a vacuum pump and a manometer). The apparatus contains the liquid sample, a thermometer or temperature probe, and often a mechanism to ensure smooth boiling (like boiling chips or a stirrer).

-

Pressure Control: The system's pressure is set and maintained at a desired value.

-

Heating: The liquid sample is heated gradually.

-

Boiling Point Determination: The temperature of the liquid is monitored. The boiling point is reached when the temperature of the liquid remains constant despite continued heating, as the added energy is consumed as latent heat of vaporization. This constant temperature is recorded as the boiling point for the set pressure.

-

Data Collection: The process is repeated at various pressures to generate a set of boiling points as a function of pressure.

A comparative ebulliometric apparatus can also be used, where multiple ebulliometers are connected to a common pressure manifold, one of which contains a reference liquid with a well-known vapor pressure-temperature relationship.[2]

Static Method

The static method directly measures the vapor pressure of a substance at a given temperature in a closed system at equilibrium.

Methodology:

-

Sample Preparation: A purified and degassed sample of the substance is placed in a thermostated container. It is crucial to remove any dissolved gases from the sample.

-

Evacuation: The container is evacuated to remove any foreign gases.

-

Equilibrium: The sample is heated to a specific, constant temperature. The liquid is allowed to evaporate until the space above it is saturated with its vapor and the system reaches thermodynamic equilibrium.

-

Pressure Measurement: The pressure of the vapor in the container is measured using a pressure transducer, such as a capacitance manometer, which is a highly precise instrument for this purpose.[2]

-

Data Collection: The vapor pressure is recorded for the given temperature. The temperature is then changed, and the system is allowed to reach a new equilibrium to measure the vapor pressure at the new temperature.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

References

The Genesis of a Synthon: An In-depth Technical Guide to the Discovery and History of Cyclopentyl Acetate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl acetate (B1210297), a seemingly simple ester, holds a significant place in the annals of organic chemistry. Its history is intertwined with the foundational explorations of esterification and the chemistry of cyclic compounds that burgeoned in the late 19th and early 20th centuries. While not marked by a singular, sensational discovery, its emergence was a natural consequence of systematic investigations into the reactions of alicyclic alcohols. This technical guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthetic methodologies, and its contemporary significance, particularly as a precursor and structural motif in medicinally relevant molecules.

Foundational Era: The Dawn of Alicyclic Ester Chemistry

The formal discovery of cyclopentyl acetate is not attributed to a single publication but is understood to have occurred in the late 19th or early 20th century, a period of fervent exploration in synthetic organic chemistry. The groundwork for its synthesis was laid by the development of key esterification and cyclization reactions.

The Precursors: Synthesis of Cyclopentanol (B49286)

The journey to this compound begins with its parent alcohol, cyclopentanol. Early synthetic chemists developed several routes to this five-membered ring alcohol. A primary method involved the reduction of cyclopentanone.

Historical Synthesis of Cyclopentanol:

One of the earliest methods for preparing cyclopentanol was the reduction of cyclopentanone, which itself could be synthesized from adipic acid.

-

Cyclopentanone from Adipic Acid: Heating adipic acid with a catalyst such as barium hydroxide (B78521) leads to intramolecular condensation and decarboxylation to yield cyclopentanone.

-

Reduction to Cyclopentanol: Cyclopentanone was then reduced to cyclopentanol using reagents common in the era, such as sodium in ethanol.

The Birth of an Ester: Early Esterification Methods

With cyclopentanol accessible, its conversion to this compound would have been a straightforward application of the burgeoning field of esterification chemistry.

The most probable method for the initial synthesis of this compound is the Fischer-Speier esterification, a cornerstone of organic synthesis first described by Emil Fischer and Arthur Speier in 1895. This acid-catalyzed reaction between an alcohol and a carboxylic acid remains a fundamental transformation today.

Experimental Protocol: Fischer-Speier Esterification of Cyclopentanol

-

Reactants: Cyclopentanol and glacial acetic acid.

-

Catalyst: A strong acid, such as concentrated sulfuric acid.

-

Procedure: A mixture of cyclopentanol and an excess of glacial acetic acid is heated in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is typically refluxed to drive the equilibrium towards the formation of the ester and water.

-

Workup: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with a sodium bicarbonate solution to remove unreacted acetic acid and the acid catalyst, followed by a wash with brine. The solvent is then removed by distillation to yield this compound.

Another relevant early method is the Einhorn acylation, reported in 1898. This reaction utilizes an acid halide or anhydride (B1165640) with an alcohol in the presence of a base like pyridine.

Experimental Protocol: Einhorn Acylation of Cyclopentanol

-

Reactants: Cyclopentanol and acetyl chloride or acetic anhydride.

-

Base: Pyridine.

-

Procedure: To a solution of cyclopentanol in pyridine, acetyl chloride or acetic anhydride is added dropwise, typically at a reduced temperature to control the exothermic reaction. The mixture is then stirred at room temperature to complete the reaction.

-

Workup: The reaction mixture is poured into ice-water and extracted with an organic solvent. The organic layer is washed with dilute acid (to remove pyridine), water, and brine, then dried and concentrated to afford this compound.

The Evolution of Synthesis: Modern Methodologies

While the classical methods are historically significant, the synthesis of this compound has evolved to meet the demands of industrial scale and efficiency.

Catalytic Esterification of Cyclopentene (B43876)

A major advancement in the production of this compound is the direct addition of acetic acid to cyclopentene. This method is highly atom-economical and is the basis for modern industrial production.

Experimental Protocol: Cation Exchange Resin Catalyzed Esterification

-

Reactants: Cyclopentene and acetic acid.

-

Catalyst: A sulfonic acid-type cation exchange resin (e.g., Amberlyst-15).

-